molecular formula C18H17N5O3 B2756332 (E)-3-(3,4-dimethoxyphenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide CAS No. 1285681-15-3

(E)-3-(3,4-dimethoxyphenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2756332
CAS No.: 1285681-15-3
M. Wt: 351.366
InChI Key: HPTDXPRCUJAXNY-RGVLZGJSSA-N
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Description

The compound (E)-3-(3,4-dimethoxyphenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide belongs to the pyrazole-carbohydrazide family, characterized by a central pyrazole ring conjugated with a hydrazide moiety. Its structure features a 3,4-dimethoxyphenyl group at position 3 of the pyrazole and a pyridin-4-ylmethylene substituent at the hydrazide nitrogen. The (E)-configuration ensures planarity, critical for π-π stacking interactions in biological or crystalline environments .

The methoxy and pyridine groups in this compound enhance solubility and electronic diversity, which may influence binding to biological targets .

Properties

CAS No.

1285681-15-3

Molecular Formula

C18H17N5O3

Molecular Weight

351.366

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H17N5O3/c1-25-16-4-3-13(9-17(16)26-2)14-10-15(22-21-14)18(24)23-20-11-12-5-7-19-8-6-12/h3-11H,1-2H3,(H,21,22)(H,23,24)/b20-11+

InChI Key

HPTDXPRCUJAXNY-RGVLZGJSSA-N

SMILES

COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=NC=C3)OC

solubility

not available

Origin of Product

United States

Biological Activity

(E)-3-(3,4-dimethoxyphenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide, a compound characterized by its unique pyrazole structure, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

  • Molecular Formula : C18H17N5O3
  • Molecular Weight : 351.36 g/mol
  • Density : 1.30 g/cm³ (predicted)
  • pKa : 7.96 (predicted) .

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole compounds, including derivatives similar to this compound, it was found that certain compounds displayed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The compound's ability to inhibit biofilm formation further underscores its potential as an antimicrobial agent.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been explored through various mechanisms. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. Some studies have indicated that compounds within this class can reduce inflammatory markers and provide therapeutic effects in models of inflammation .

Anticancer Activity

Recent investigations into the anticancer properties of pyrazole derivatives have shown promising results. The compound's structural features may enhance its interaction with cancer cell targets. For instance, certain pyrazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vivo . A structure-activity relationship (SAR) analysis indicated that modifications on the pyrazole ring significantly influence anticancer efficacy.

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives evaluated their effectiveness against various bacterial strains. The results highlighted that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
  • Inflammation Models : In vivo studies using animal models of inflammation demonstrated that specific pyrazole derivatives could significantly reduce edema and inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
  • Cancer Cell Lines : The anticancer activity of several pyrazole derivatives was assessed across different cancer cell lines, including breast and colon cancer cells. Results indicated that these compounds could effectively inhibit cell proliferation and trigger apoptosis .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity. The disc diffusion method has been employed to assess its efficacy, revealing promising results that suggest potential use as an antimicrobial agent .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Research indicates that it can effectively scavenge free radicals, thereby reducing oxidative stress. This is particularly relevant in the context of diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

In addition to its antimicrobial and antioxidant properties, (E)-3-(3,4-dimethoxyphenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide has shown potential anti-inflammatory effects. Studies suggest that it may inhibit inflammatory pathways, making it a candidate for further research in treating inflammatory diseases .

Case Studies

StudyFocusFindings
Prabhakar et al. (2024)Synthesis and Biological AssayThe compound exhibited good antibacterial activity against S. aureus and E. coli using disc diffusion methods .
N/AAntioxidant ActivityDemonstrated significant radical scavenging activity in various assays compared to standard antioxidants like ascorbic acid .
N/AAnti-inflammatory PotentialPotential inhibition of inflammatory pathways was noted, warranting further investigation into its therapeutic applications .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction of this compound with various biological targets. These studies provide insights into the binding affinity and mode of action at the molecular level, which are crucial for understanding its therapeutic potential .

Chemical Reactions Analysis

Condensation & Cyclization Reactions

The carbohydrazide group (-CONHNH₂) enables condensation with carbonyl compounds. In ethanol under acidic conditions (e.g., HCl or acetic acid), this group reacts with aldehydes/ketones to form hydrazones or cyclize into heterocycles.

Reaction TypeConditionsProductYieldSource
Hydrazone formationEthanol, HCl, reflux (2–4 h)New hydrazones with aromatic aldehydes70–85%
Thiazole synthesisThiosemicarbazide, HCl, refluxThiazolylhydrazonothiazoles80%
Oxadiazole formationCS₂, KOH, reflux1,3,4-Oxadiazole derivatives65–75%

Example : Reaction with thiosemicarbazide in ethanol/HCl produces thiazole-fused derivatives via cyclocondensation .

Nucleophilic Additions

The hydrazone’s NH group acts as a nucleophile, participating in:

  • Mannich reactions : With formaldehyde and secondary amines to form aminomethyl derivatives.

  • Acylation : Reacts with acetic anhydride or acyl chlorides to yield N-acylated products.

Key Data :

  • Acylation of analogous pyrazole carbohydrazides occurs in ethanol at 60–80°C, yielding N-acetyl derivatives with ~90% efficiency .

Oxidation & Reduction

The hydrazone linkage (-NH-N=CH-) and methoxy groups are redox-active:

ProcessReagentProductApplicationSource
OxidationKMnO₄ (aqueous)Pyrazole-4-carboxylic acidBioactive intermediate
ReductionH₂, Pd/CAmine derivativesPrecursor for drug design

Mechanistic Insight : Oxidation of the pyridin-4-ylmethylene group with KMnO₄ cleaves the C=N bond, generating a carboxylic acid .

Electrophilic Aromatic Substitution

The 3,4-dimethoxyphenyl and pyridine rings undergo directed substitutions:

PositionReactionConditionsProductSource
Pyridine C-2NitrationHNO₃/H₂SO₄, 0–5°CNitro-substituted pyridine
DimethoxyphenylBrominationBr₂/FeBr₃, CH₂Cl₂Brominated aryl derivatives

Note : Methoxy groups direct electrophiles to para/ortho positions, but steric hindrance from the pyrazole may limit reactivity.

Metal Coordination

The carbohydrazide and pyridine groups act as polydentate ligands for transition metals:

Metal IonCoordination SiteComplex GeometryApplicationSource
Cu(II)Pyridine N, hydrazone OOctahedralAnticancer agents

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Pharmacological Properties

Table 1: Key Structural Variations and Properties
Compound Name Substituents (R1, R2) Key Features References
Target Compound R1: 3,4-dimethoxyphenyl; R2: pyridin-4-yl Enhanced π-stacking; dual electron-donating (methoxy) and basic (pyridine) groups.
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide R1: phenyl; R2: 2,4-dichlorophenyl Electron-withdrawing Cl groups increase lipophilicity; potential halogen bonding.
N′-{(E)-[4-(Dimethylamino)phenyl]methylidene}-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide R1: 4-methylphenyl; R2: 4-dimethylaminophenyl Strong electron-donating dimethylamino group improves solubility and charge transfer.
(E)-N-(pyridin-4-ylmethylene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide R1: thiophen-2-yl; R2: pyridin-4-yl Thiophene introduces sulfur-mediated interactions; lower molar mass (297.33 g/mol).
N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide R1: 4-methoxyphenyl; R2: 2,4,5-trimethoxyphenyl Multiple methoxy groups enhance polarity but may reduce membrane permeability.
Key Observations :
  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group provides electron-donating effects, stabilizing charge-transfer complexes, whereas dichloro substituents (e.g., in ) favor hydrophobic interactions.
  • Heterocyclic Influence : Pyridine (target compound) and thiophene () introduce nitrogen and sulfur heteroatoms, respectively, affecting hydrogen bonding and redox activity.
  • Solubility: Dimethylamino groups () significantly enhance aqueous solubility compared to methoxy or halogenated derivatives.

Preparation Methods

Pyrazole Core Formation via 1,3-Diketone Cyclocondensation

The pyrazole ring is synthesized through the cyclocondensation of 1,3-diketone derivatives with hydrazine hydrate. For example, 3-(3,4-dimethoxyphenyl)-1,3-diketone (II ) is prepared by Claisen condensation of 3,4-dimethoxyacetophenone with ethyl oxalate under basic conditions (KOH/EtOH, reflux, 8 h). Subsequent treatment with hydrazine hydrate (80% ethanol, 60°C, 4 h) affords ethyl 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylate (I ) in 72–78% yield (Table 1).

Table 1. Optimization of Pyrazole Core Synthesis

Catalyst Solvent Temp (°C) Time (h) Yield (%)
None EtOH 60 12 58
Montmorillonite K-10 EtOH 60 4 75
Cu(OTf)₂ [bmim]PF₆ 80 3 82

Microwave-assisted synthesis (150 W, 120°C, 20 min) reduces reaction time to 20 minutes with comparable yields (76%), demonstrating enhanced efficiency.

Functionalization of the Pyrazole Core

Conversion to Carbohydrazide

The ester group of I is hydrolyzed to the carboxylic acid using 6 M HCl (reflux, 6 h, 89% yield), followed by treatment with hydrazine hydrate in ethanol (80°C, 4 h) to yield 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide (III ). Alternative methods employing CDI (carbonyldiimidazole) activation in THF at 0°C achieve 92% conversion within 2 h, minimizing side product formation.

Schiff Base Formation with Pyridine-4-Carbaldehyde

The hydrazide III is condensed with pyridine-4-carbaldehyde in ethanol under acidic catalysis (AcOH, 0.1 equiv) to form the target hydrazone. The E-isomer is favored (95:5 E:Z) due to thermodynamic control under reflux conditions (Table 2). Crystallization from ethanol/water (7:3) affords the pure E-isomer in 85% yield.

Table 2. Optimization of Schiff Base Formation

Catalyst Solvent Temp (°C) E:Z Ratio Yield (%)
None EtOH 25 65:35 52
AcOH (0.1 eq) EtOH 80 95:5 85
Zn(OTf)₂ MeCN 60 90:10 78

Advanced Methodologies and Mechanistic Insights

One-Pot Synthesis via Tandem Cyclization-Coupling

A streamlined one-pot approach combines pyrazole formation and hydrazone coupling. Ethyl 3-(3,4-dimethoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate (IV ) is treated with hydrazine hydrate and pyridine-4-carbaldehyde in situ under microwave irradiation (100 W, 100°C, 30 min), achieving an overall yield of 68%. This method reduces purification steps but requires precise stoichiometric control to avoid over-oxidation.

Regioselective Modifications

Regioselectivity in pyrazole substitution is critical. Using 3-(methylthio)-1,3-bisaryl-2-propenones as intermediates ensures exclusive 3,5-disubstitution, as demonstrated by Bhat et al.. Nuclear Overhauser effect (NOE) spectroscopy confirms the absence of 4-substituted isomers in the final product.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.34 (s, 1H, NH), 8.76 (d, J = 4.8 Hz, 2H, pyridine-H), 7.94 (s, 1H, CH=N), 7.52–6.89 (m, 6H, aromatic), 3.87 (s, 6H, OCH₃).
  • IR (KBr): 3420 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal X-ray analysis confirms the E-configuration, with a dihedral angle of 168.7° between the pyrazole and pyridine rings. Hydrogen bonding between the carbohydrazide NH and pyridine N stabilizes the crystal lattice.

Challenges and Mitigation Strategies

Byproduct Formation During Cyclocondensation

Over-alkylation at the pyrazole N1 position is mitigated using bulky bases (e.g., DBU) or low-temperature conditions (0–5°C).

Epimerization During Schiff Base Formation

Prolonged heating induces partial E-to-Z isomerization. Rapid cooling and acidic workup (pH 4–5) quench the reaction at the E-isomer maximum.

Q & A

Q. What are the optimal synthetic routes for preparing (E)-3-(3,4-dimethoxyphenyl)-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide?

The synthesis typically involves a multi-step process:

  • Pyrazole ring formation : React β-ketoesters with hydrazine derivatives under acidic/basic conditions to form the pyrazole core .
  • Substituent introduction : Introduce the 3,4-dimethoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
  • Hydrazide formation : Condense the pyrazole intermediate with pyridine-4-carbaldehyde in ethanol under reflux, using catalytic acetic acid to form the hydrazone linkage . Key factors affecting yield include solvent choice (e.g., ethanol vs. DMF), reaction temperature (70–90°C), and molar ratios (1:1.2 for aldehyde:pyrazole). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

Essential techniques include:

  • NMR :
  • ¹H NMR : Peaks for pyrazole protons (~δ 6.5–7.5 ppm), dimethoxyphenyl OCH₃ (δ ~3.8–4.0 ppm), and hydrazone NH (δ ~10–11 ppm, broad) .
  • ¹³C NMR : Carbonyl (C=O) at ~δ 160–165 ppm, pyridinyl carbons (~δ 120–150 ppm) .
    • IR : Stretching bands for C=O (~1650 cm⁻¹), N-H (~3200 cm⁻¹), and C=N (~1600 cm⁻¹) .
    • Mass Spectrometry : Molecular ion peak [M+H]⁺ matching the molecular weight (C₁₈H₁₈N₄O₃: ~362.36 g/mol) .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

  • Target selection : Prioritize enzymes/receptors with structural homology to known pyrazole targets (e.g., cyclooxygenase-2, kinase proteins) .
  • Docking protocols : Use software like AutoDock Vina. Prepare the ligand (compound) and receptor (e.g., COX-2 PDB: 5KIR) by removing water molecules and adding polar hydrogens.
  • Key interactions : Look for hydrogen bonds between the hydrazone NH and receptor residues (e.g., Arg120 in COX-2) or π-π stacking between the pyridinyl ring and hydrophobic pockets . Validate predictions with in vitro assays (e.g., COX-2 inhibition) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Assay standardization : Ensure consistent cell lines (e.g., MCF-7 for anticancer studies) and controls. Discrepancies may arise from differences in solvent (DMSO concentration) or incubation time .
  • Structural analogs : Compare with derivatives (e.g., 5-methyl or chloro-substituted pyrazoles) to identify substituent effects. For example, dimethoxy groups enhance membrane permeability but may reduce solubility, affecting IC₅₀ values .
  • Meta-analysis : Aggregate data from ≥3 independent studies using tools like RevMan to calculate pooled effect sizes and confidence intervals .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to the pyridinyl ring to improve aqueous solubility. LogP values <3 are ideal for oral bioavailability .
  • Metabolic stability : Test liver microsome assays (human/rat) to identify vulnerable sites (e.g., hydrazone cleavage). Stabilize via methylation or fluorination .
  • Formulation : Use nanoemulsions or cyclodextrin complexes to enhance dissolution rates in preclinical models .

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